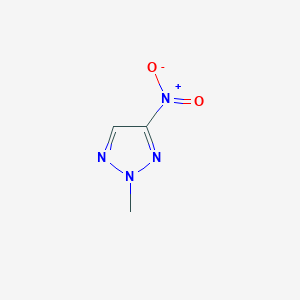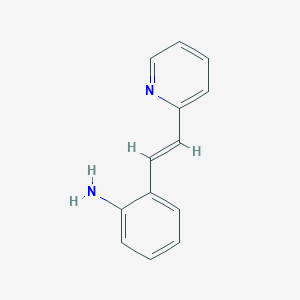
ヒドロキシプロピルキトサン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxypropyl chitosan is derived from chitosan, a natural biopolymer obtained from the deacetylation of chitin, which is found in the exoskeleton of crustaceans and insects. Chitosan's versatility stems from its unique chemical structure, characterized by the presence of reactive hydroxyl and amino groups. This allows for various chemical modifications, leading to derivatives like hydroxypropyl chitosan, which exhibit modified physicochemical and biological properties suitable for diverse applications (Merzendorfer, 2019).
Synthesis Analysis
The synthesis of hydroxypropyl chitosan involves the chemical modification of chitosan's structure. This process typically includes the introduction of hydroxypropyl groups into the chitosan backbone, enhancing its solubility, biocompatibility, and potential for biomedical applications. The modification techniques include acylation, alkylation, and graft copolymerization, which significantly impact the material's properties and applicability (H. Merzendorfer, 2019).
Molecular Structure Analysis
The molecular structure of hydroxypropyl chitosan is characterized by the presence of hydroxypropyl groups attached to the amino and hydroxyl groups of the glucosamine units of chitosan. This structural modification affects the polymer's physical and chemical behavior, including its solubility in water and organic solvents, which is crucial for its application in various fields. The degree of substitution and the distribution of hydroxypropyl groups along the chitosan chain are critical parameters that determine the material's properties (Philippova & Korchagina, 2012).
Chemical Reactions and Properties
Hydroxypropyl chitosan can undergo various chemical reactions due to its functional groups, enabling further modifications and the formation of complexes with other molecules. These reactions include grafting, crosslinking, and the formation of polyelectrolyte complexes, significantly expanding its application potential. The chemical properties, such as reactivity towards specific reagents and the ability to form stable complexes with metals or other polymers, are essential for its use in environmental, biomedical, and industrial applications (Yong et al., 2013).
Physical Properties Analysis
The physical properties of hydroxypropyl chitosan, such as solubility, thermal stability, and mechanical strength, are influenced by the degree of hydroxypropylation. These properties are crucial for its processing and performance in applications like tissue engineering, drug delivery, and wound healing. Hydroxypropyl chitosan's improved solubility in water and some organic solvents compared to chitosan enhances its processability and application range (Shen et al., 2016).
Chemical Properties Analysis
The introduction of hydroxypropyl groups into chitosan not only modifies its physical properties but also its chemical behavior, including enhanced reactivity and the ability to interact with biological molecules and cells. These chemical properties enable hydroxypropyl chitosan to be tailored for specific applications, such as creating biocompatible scaffolds for tissue engineering, carriers for drug delivery, and agents for water treatment (Peter et al., 2020).
科学的研究の応用
森林火災の抑制
ヒドロキシプロピルキトサンは、森林火災の抑制のための温度感受性ハイドロゲルの作成に使用されてきました {svg_1}. これらのハイドロゲルは、周囲温度で優れた流動性を示し、便利な適用と輸送を促進します。 高温にさらされると、相転移を起こし、森林火災の抑制に不可欠な固体でバリア状の構造を形成します {svg_2}.
抗菌アプリケーション
キトサンは、微生物の膜とDNAを破壊することで強力な抗菌作用を示し、有望な天然の防腐剤および細菌感染に対する薬剤です {svg_3}.
抗がんアプリケーション
がん治療において、ヒドロキシプロピルキトサンは、標的薬物送達のためのキトサンベースのナノキャリアの開発において役割を果たし、治療効果を高めながら副作用を最小限に抑えます {svg_4}.
創傷治癒
ヒドロキシプロピルキトサンは細胞増殖、血管新生を促進し、炎症反応を調節することで、創傷治癒に重要な役割を果たします {svg_5}.
組織工学
キトサンは、組織工学において多機能な足場として機能し、細胞接着と増殖を促進することで、軟骨、骨、神経組織などのさまざまな組織の再生を促進します {svg_6}.
薬物送達システム
ヒドロキシプロピルキトサンは、薬物送達システムの作成に広く適用され、薬物投与の効率と有効性を高めています {svg_7}.
生体医用アプリケーション
ヒドロキシプロピルキトサンは、骨再生、軟骨組織再生、心臓組織再生、角膜再生、歯周組織再生など、数多くの生体医用アプリケーションで使用されてきました {svg_8}.
食品産業と栄養
ヒドロキシプロピルキトサンは、医療食や治療用サプリメントなど、食品産業と栄養において実用的な用途があります {svg_9}.
作用機序
Target of Action
Hydroxypropyl chitosan (HP-chitosan) is a derivative of chitosan, a natural cationic polysaccharide, that has shown promising applications in various fields due to its biocompatibility, biodegradability, and various biological activities . The primary targets of HP-chitosan are microbial cell surfaces , epithelial-cell tight junctions , and the cell membrane of bacteria and fungi .
Mode of Action
The mode of action of HP-chitosan involves its interaction with these targets. The polycationic charge of chitosan is thought to be the most significant factor bringing about antimicrobial effects due to electrostatic interaction between the polycationic chitosan and microbial cell surface . In addition, chitosan was found to open epithelial-cell tight junctions, thus allowing the entry of free antigens . Moreover, it affects the cell membrane of bacteria and fungi .
Biochemical Pathways
The biochemical pathways affected by HP-chitosan are primarily related to its antimicrobial activity. Chitosan inhibits the growth of bacteria, fungi, and yeasts, but exhibits the strongest activity against bacteria . The exact biochemical pathways and downstream effects are still under investigation, but it is known that the polymers affect the cell membrane .
Pharmacokinetics
After intraperitoneal administration at a dose of 10 mg per rat, FITC-HP-chitosan could be absorbed rapidly and distributed to liver, kidney, and spleen through blood . It was indicated that FITC-HP-chitosan could be utilized effectively, and 88.47% of the FITC-HP-chitosan could be excreted by urine within 11 days with a molecular weight less than 10 kDa .
Result of Action
The result of HP-chitosan’s action is primarily its antimicrobial effect. It has been shown to have a strong antimicrobial potential, including the activity against resistant strains . Moreover, it has been used in the formulation of nail lacquers for the treatment of fungal infections of the nails .
Action Environment
The action of HP-chitosan is influenced by environmental factors. Furthermore, the hydrogel form of HP-chitosan exhibits excellent physicochemical properties, including injectability, self-healing, water retention, and adhesion, which enable it to fill irregular wounds for a long period, providing a suitable moist environment for wound healing .
生化学分析
Biochemical Properties
Hydroxypropyl chitosan plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as lysozyme, which can degrade chitosan and its derivatives. This interaction is crucial for the biodegradation and clearance of hydroxypropyl chitosan in biological systems . Additionally, hydroxypropyl chitosan can bind to proteins like albumin, enhancing its potential as a drug carrier by improving the stability and bioavailability of the encapsulated drugs . The compound also exhibits antioxidant properties by scavenging free radicals, which is beneficial in reducing oxidative stress in biological systems .
Cellular Effects
Hydroxypropyl chitosan influences various cellular processes and functions. It has been observed to promote cell proliferation and differentiation, particularly in tissue engineering applications. For instance, hydroxypropyl chitosan can enhance the adhesion and growth of osteoblasts, which are essential for bone regeneration . The compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and survival . Furthermore, hydroxypropyl chitosan can modulate gene expression, leading to increased production of extracellular matrix proteins that are vital for tissue repair and regeneration .
Molecular Mechanism
At the molecular level, hydroxypropyl chitosan exerts its effects through various mechanisms. It can bind to cell surface receptors, facilitating cellular uptake and internalization. This binding can trigger intracellular signaling cascades that promote cell survival and proliferation . Hydroxypropyl chitosan also acts as an enzyme inhibitor, particularly against matrix metalloproteinases (MMPs), which are involved in tissue remodeling and degradation . By inhibiting MMPs, hydroxypropyl chitosan helps maintain the structural integrity of tissues and supports wound healing processes.
特性
| { "Design of the Synthesis Pathway": "The synthesis of hydroxypropyl chitosan can be achieved by the reaction of chitosan with propylene oxide in the presence of a catalyst.", "Starting Materials": [ "Chitosan", "Propylene oxide", "Catalyst (e.g. sodium hydroxide)" ], "Reaction": [ "Chitosan is dissolved in water and the pH is adjusted to around 10 using a base such as sodium hydroxide.", "Propylene oxide is added dropwise to the chitosan solution while stirring vigorously.", "The reaction mixture is allowed to react for several hours at room temperature.", "The resulting hydroxypropyl chitosan is then purified by dialysis and freeze-drying." ] } | |
CAS番号 |
104673-29-2 |
分子式 |
C3H7NO2 |
分子量 |
0 |
同義語 |
N-(2-Hydroxypropyl)chitosan |
製品の起源 |
United States |
Q & A
ANone: While the provided research doesn't specify a single target for Hydroxypropyl Chitosan, several interaction mechanisms are highlighted:
- Chelation of metal ions: Hydroxypropyl Chitosan effectively binds to metal ions like Cu2+, Cr6+, and Fe2+ [, , , , ]. This interaction is influenced by factors like pH, concentration, and temperature, and suggests potential applications in wastewater treatment and heavy metal removal.
- Interaction with biological membranes: Hydroxypropyl Chitosan demonstrates bioadhesion properties and can interact with cell membranes [, , ]. This characteristic makes it suitable for wound dressings and drug delivery systems.
- Film and hydrogel formation: Hydroxypropyl Chitosan can form films and hydrogels, often through cross-linking with other polymers like alginate or soy protein isolate [, , , , , ]. These materials exhibit controlled swelling, drug release properties, and biocompatibility, making them attractive for tissue engineering and drug delivery.
ANone:
- Molecular weight: The molecular weight of Hydroxypropyl Chitosan is variable and depends on the source of chitosan and the degree of hydroxypropylation. Research uses Hydroxypropyl Chitosan with varying molecular weights, impacting its properties and applications [, , ].
- Spectroscopic data:
- FTIR: Characteristic peaks are observed for Hydroxypropyl Chitosan, confirming the presence of hydroxypropyl groups and other functional groups like amine and hydroxyl groups [, , , , , ].
- 1H NMR & 13C NMR: These techniques are used to determine the degree of substitution (DS) of hydroxypropyl groups on the chitosan backbone [, , , , ].
ANone:
- Biocompatibility: Hydroxypropyl Chitosan is generally considered biocompatible, with low toxicity and good cell compatibility [, , , , , ]. This makes it suitable for biomedical applications like wound dressings, drug delivery systems, and tissue engineering scaffolds.
- Biodegradability: Hydroxypropyl Chitosan can be biodegraded, although the degradation rate depends on factors like the degree of substitution and the environmental conditions [, , ]. This property is advantageous for applications where bioresorbability is desired.
- Stability:
- pH sensitivity: Hydroxypropyl Chitosan exhibits pH-sensitive properties, with its solubility and swelling behavior influenced by the surrounding pH [, , , , , ]. This characteristic is beneficial for targeted drug delivery to specific physiological environments like the gastrointestinal tract.
- Thermal stability: The thermal stability of Hydroxypropyl Chitosan depends on the degree of substitution. Generally, hydroxypropylation improves thermal stability compared to unmodified chitosan [, , , , ].
- Mechanical properties: Hydroxypropyl Chitosan can enhance the mechanical properties of materials when blended or crosslinked with other polymers [, , ]. This is important for applications requiring specific mechanical strength, flexibility, or elasticity.
ANone: The research highlights the impact of Hydroxypropyl Chitosan's structure modifications on its properties:
- Degree of substitution (DS): A higher DS of hydroxypropyl groups generally leads to increased water solubility, improved thermal stability, and modified swelling behavior [, , , , , , ].
- Molecular weight: Lower molecular weight Hydroxypropyl Chitosan tends to exhibit higher critical micelle concentration (CMC), emulsifying ability, and foam stability compared to higher molecular weight counterparts [].
- Crosslinking: Crosslinking Hydroxypropyl Chitosan with other polymers can modulate its mechanical properties, swelling behavior, and drug release kinetics [, , , , ].
ANone:
- Stability: Hydroxypropyl Chitosan exhibits good stability under various conditions, and its stability can be further enhanced through formulation strategies [, , , , ]. Factors influencing stability include pH, temperature, and the presence of other chemicals.
- Formulation: Hydroxypropyl Chitosan can be formulated into various forms, including:
- Nanoparticles: These offer advantages for drug delivery due to their small size and high surface area [, ].
- Microspheres: These are suitable for controlled drug release applications [, ].
- Hydrogels: These biocompatible and biodegradable materials find applications in wound healing and tissue engineering [, , , , , ].
- Films: These have potential in packaging and biomedical applications [].
ANone: The provided research papers primarily focus on the synthesis, characterization, and applications of Hydroxypropyl Chitosan, and do not delve into specific SHE (Safety, Health, and Environment) regulations.
ANone: Hydroxypropyl Chitosan shows promise as a material for drug delivery and targeting due to several properties:
- Nanoparticle formation: Hydroxypropyl Chitosan readily forms nanoparticles which can encapsulate drugs and improve their solubility, stability, and delivery to target sites [, ].
- pH-responsive drug release: The pH sensitivity of Hydroxypropyl Chitosan allows for controlled drug release in specific physiological environments, such as the acidic environment of tumor tissues or the gastrointestinal tract [, , ].
- Mucoadhesive properties: Hydroxypropyl Chitosan exhibits mucoadhesive properties, allowing it to adhere to mucosal surfaces like the gastrointestinal tract, enhancing drug residence time and absorption [, ].
ANone:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




